molecular formula C11H16N2Si B8337377 Methyl-(5-trimethylsilanylethynyl-pyridin-2-yl)-amine

Methyl-(5-trimethylsilanylethynyl-pyridin-2-yl)-amine

Cat. No. B8337377
M. Wt: 204.34 g/mol
InChI Key: JQIRKFHOJUZUHW-UHFFFAOYSA-N
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Patent
US08633183B2

Procedure details

The title compound is synthesized according to general procedure GP2 starting from 4.3 g (23.0 mmol) 5-bromo-2-methylamino-pyridine and 4.5 mL (32.2 mmol) 1-trimethylsilyl-ethyne using 134 mg (0.71 mmol) CuI, 601 mg (2.3 mmol) triphenylphosphine, 420 mg (0.60 mmol) PdCl2(PPh3)2 and 32 mL (101 mmol) triethylamine in 40 mL dry THF. For the work-up the reaction mixture is diluted with ethyl acetate and small amounts of cyclohexane, the organic phase is extracted with water and brine. The product is purified by chromatography on silica gel using a hexane/ethyl acetate gradient. Yield: 4.0 g (85%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
601 mg
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
420 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH3:9])=[N:6][CH:7]=1.[CH3:10][Si:11]([CH3:15])([CH3:14])[C:12]#[CH:13].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>C1COCC1.C(OCC)(=O)C.C1CCCCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:9][NH:8][C:5]1[CH:4]=[CH:3][C:2]([C:13]#[C:12][Si:11]([CH3:15])([CH3:14])[CH3:10])=[CH:7][N:6]=1 |^1:61,80|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C[Si](C#C)(C)C
Step Three
Name
Quantity
601 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Seven
Name
Quantity
420 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted with water and brine
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel using a hexane/ethyl acetate gradient

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=C(C=C1)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.